Cas no 2172110-12-0 (3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid)

3-{2-Ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a branched alkyl side chain, enhancing steric control during solid-phase peptide assembly. The Fmoc group ensures selective deprotection under mild basic conditions, while the carboxylate functionality facilitates coupling reactions. This compound is particularly valuable for introducing hydrophobic, sterically constrained residues into peptide sequences, improving conformational stability. Its high purity and compatibility with standard Fmoc-chemistry protocols make it suitable for demanding synthetic workflows, including the preparation of modified peptides for biochemical and pharmaceutical research. Careful handling under inert conditions is recommended to preserve reactivity.
3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid structure
2172110-12-0 structure
Product name:3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid
CAS No:2172110-12-0
MF:C28H36N2O5
MW:480.595848083496
CID:6395062
PubChem ID:165583706

3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid
    • 3-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-4-methylpentanoic acid
    • EN300-1529440
    • 2172110-12-0
    • Inchi: 1S/C28H36N2O5/c1-5-28(6-2,26(33)29-16-19(18(3)4)15-25(31)32)30-27(34)35-17-24-22-13-9-7-11-20(22)21-12-8-10-14-23(21)24/h7-14,18-19,24H,5-6,15-17H2,1-4H3,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: BNWLAZSXUKNGBN-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCC(CC(=O)O)C(C)C)=O)(CC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 480.26242225g/mol
  • Monoisotopic Mass: 480.26242225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 12
  • Complexity: 713
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 5.1

3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1529440-5.0g
3-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-4-methylpentanoic acid
2172110-12-0
5g
$9769.0 2023-06-05
Enamine
EN300-1529440-1.0g
3-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-4-methylpentanoic acid
2172110-12-0
1g
$3368.0 2023-06-05
Enamine
EN300-1529440-1000mg
3-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-4-methylpentanoic acid
2172110-12-0
1000mg
$3368.0 2023-09-26
Enamine
EN300-1529440-2500mg
3-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-4-methylpentanoic acid
2172110-12-0
2500mg
$6602.0 2023-09-26
Enamine
EN300-1529440-10.0g
3-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-4-methylpentanoic acid
2172110-12-0
10g
$14487.0 2023-06-05
Enamine
EN300-1529440-0.1g
3-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-4-methylpentanoic acid
2172110-12-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1529440-0.05g
3-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-4-methylpentanoic acid
2172110-12-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1529440-100mg
3-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-4-methylpentanoic acid
2172110-12-0
100mg
$2963.0 2023-09-26
Enamine
EN300-1529440-500mg
3-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-4-methylpentanoic acid
2172110-12-0
500mg
$3233.0 2023-09-26
Enamine
EN300-1529440-5000mg
3-{[2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-4-methylpentanoic acid
2172110-12-0
5000mg
$9769.0 2023-09-26

3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid Related Literature

Additional information on 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid

Comprehensive Overview of 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid (CAS No. 2172110-12-0)

In the realm of organic chemistry and pharmaceutical research, 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid (CAS No. 2172110-12-0) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated for convenience in scientific literature, belongs to a class of Fmoc-protected amino acid derivatives, which are pivotal in peptide synthesis and drug development. Researchers and industry professionals are increasingly exploring its utility in bioconjugation, prodrug design, and targeted drug delivery systems, aligning with current trends in personalized medicine and biotechnology.

The molecular structure of 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid features a fluorenylmethyloxycarbonyl (Fmoc) group, a widely used protecting group in solid-phase peptide synthesis (SPPS). This moiety ensures stability during chemical reactions while allowing selective deprotection under mild conditions. The compound’s branched alkyl chain and carboxylic acid terminus further enhance its versatility, enabling covalent attachment to biomolecules or polymeric carriers. Such characteristics make it a valuable building block for peptide-based therapeutics and biomaterials, addressing growing demand in regenerative medicine and oncology research.

Recent advancements in AI-driven drug discovery have spotlighted compounds like CAS No. 2172110-12-0 for their role in optimizing structure-activity relationships (SAR). Computational models frequently highlight its potential as a linker molecule or scaffold modifier, particularly in designing enzyme inhibitors and receptor agonists. These applications resonate with trending searches such as "Fmoc-amino acid applications 2024" and "peptide linker chemistry," reflecting the compound’s relevance in cutting-edge research. Moreover, its compatibility with green chemistry principles—such as reduced solvent usage in SPPS—aligns with sustainability goals, a hot topic in pharmaceutical manufacturing.

From a synthetic perspective, 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-4-methylpentanoic acid is synthesized via multi-step organic reactions, including amide coupling and Fmoc protection strategies. Analytical techniques like HPLC, NMR, and mass spectrometry are employed to validate its purity and structural integrity, ensuring compliance with stringent regulatory standards. The compound’s high solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates its use in automated peptide synthesizers, a feature highly sought after in high-throughput screening (HTS) workflows.

In conclusion, CAS No. 2172110-12-0 represents a sophisticated tool for modern chemical biology, bridging gaps between small-molecule drugs and biologics. Its integration into nanoparticle drug carriers and diagnostic probes underscores its interdisciplinary appeal. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in innovations ranging from cancer immunotherapy to tissue engineering, making it a subject of enduring interest in both academic and industrial settings.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue